3-(Pyrrolidin-2-yl)propanamide hydrochloride

Process Chemistry Scale-Up Synthesis Continuous Manufacturing

3-(Pyrrolidin-2-yl)propanamide hydrochloride (CAS 1841473-74-2) is a pyrrolidine-containing primary amide with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol. The compound features a saturated pyrrolidine ring connected via an ethylene bridge to a terminal carboxamide group, forming a flexible two-carbon linker between the heterocycle and the amide pharmacophore.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
Cat. No. B13487422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-2-yl)propanamide hydrochloride
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCC(=O)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c8-7(10)4-3-6-2-1-5-9-6;/h6,9H,1-5H2,(H2,8,10);1H
InChIKeyUKVDIWAXJKJGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-2-yl)propanamide Hydrochloride: Structural Identity and Physicochemical Baseline for Procurement Decisions


3-(Pyrrolidin-2-yl)propanamide hydrochloride (CAS 1841473-74-2) is a pyrrolidine-containing primary amide with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . The compound features a saturated pyrrolidine ring connected via an ethylene bridge to a terminal carboxamide group, forming a flexible two-carbon linker between the heterocycle and the amide pharmacophore. This structural arrangement distinguishes it from simpler pyrrolidine amides such as L-prolinamide (pyrrolidine-2-carboxamide, MW 114.15) where the amide is directly attached to the ring, and from 3-(pyrrolidin-1-yl)propanamide where the amide nitrogen is directly bonded to the pyrrolidine ring rather than the side chain. The hydrochloride salt form improves aqueous solubility and handling characteristics compared to the free base (CAS 35783-62-1, MW 142.20). Reported calculated physicochemical properties include a LogP of -1.1 and a topological polar surface area of approximately 75 Ų, placing this compound within favorable ranges for fragment-based drug discovery and CNS penetration potential .

Why 3-(Pyrrolidin-2-yl)propanamide Hydrochloride Cannot Be Substituted by Generic Pyrrolidine Amides in Medicinal Chemistry and Fragment-Based Discovery


The pyrrolidine-propanamide scaffold class encompasses multiple regioisomeric and constitutional variants (e.g., pyrrolidine-2-carboxamides, pyrrolidine-1-yl-propanamides, pyrrolidine-3-yl-propanamides) that differ fundamentally in linker topology, hydrogen-bonding geometry, and three-dimensional vector presentation . The ethylene spacer in 3-(pyrrolidin-2-yl)propanamide creates a specific distance and angular relationship between the basic pyrrolidine nitrogen and the amide moiety that is distinct from directly-attached or differently-positioned analogs. This geometric constraint directly impacts molecular recognition: pyrrolidine-based fragments with different linker lengths and attachment points sample distinct regions of chemical space as demonstrated by principal moments of inertia (PMI) analysis in fragment library design studies [1]. Furthermore, the hydrochloride salt form of this compound offers superior aqueous solubility and handling reproducibility compared to the free base, which is critical for high-throughput screening and biophysical assay workflows where consistent compound delivery is essential. Substituting with a pyrrolidine-1-yl-propanamide (tertiary amide nitrogen) or a pyrrolidine-2-carboxamide (directly-attached amide) would alter both the hydrogen-bond donor/acceptor profile and the conformational flexibility, potentially leading to divergent biological activity profiles even within the same target class.

Quantitative Differentiation Evidence for 3-(Pyrrolidin-2-yl)propanamide Hydrochloride Against Structural Analogs


Process Scalability Advantage: Continuous-Flow versus Batch Synthesis Yield and Purity Benchmarking

Industrial-scale synthesis data comparing batch and continuous-flow processes for 3-(pyrrolidin-2-yl)propanamide hydrochloride reveal a 7 percentage-point yield advantage and a 3 percentage-point purity advantage for the continuous process over the batch process . The batch process (putrescine cyclization followed by propanamide functionalization) achieves 82% yield at 95% purity, whereas the optimized semi-continuous process reaches 89% yield at 98% purity, with throughput increasing from 50 kg/day to 200 kg/day . This continuous-process protocol, employing nickel/kieselguhr-catalyzed dehydrogenation at 100-160°C with concurrent fractional distillation of pyrrolidine, enables consistent >99% pyrrolidine intermediate purity prior to the amidation step, which is critical for avoiding pyrroline impurities that complicate downstream purification . For procurement decisions, suppliers utilizing continuous-flow methodology can deliver higher and more consistent lot-to-lot purity, which is essential for reproducible biological assay results.

Process Chemistry Scale-Up Synthesis Continuous Manufacturing

Physicochemical Differentiation: LogP, TPSA, and CNS Drug-Likeness Comparison with L-Prolinamide

3-(Pyrrolidin-2-yl)propanamide hydrochloride exhibits a calculated LogP of -1.1 and a topological polar surface area (TPSA) of approximately 75 Ų, based on vendor-reported computed properties . These values fall within the optimal range for CNS drug candidates, where TPSA values below 90 Ų are generally associated with favorable blood-brain barrier penetration, and LogP values between -2 and 4 are considered acceptable for CNS exposure [1]. In contrast, the structurally simpler L-prolinamide (pyrrolidine-2-carboxamide, MW 114.15) has a lower molecular weight and reduced lipophilicity due to the absence of the ethylene spacer, which limits its ability to engage hydrophobic binding pockets beyond the immediate vicinity of the amide [2]. The ethylene linker in the target compound increases conformational flexibility (one additional rotatable bond) and adds 64.51 Da of molecular weight compared to prolinamide, expanding the accessible pharmacophore space while maintaining Rule-of-Three compliance for fragment-based screening (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3).

Physicochemical Profiling CNS Drug Discovery Blood-Brain Barrier Permeability

Regioisomeric Differentiation: 2-yl versus 1-yl versus 3-yl Pyrrolidine-Propanamide Linker Topology and Its Impact on Molecular Recognition

The pyrrolidine ring attachment position critically determines the three-dimensional vector of the propanamide side chain. In 3-(pyrrolidin-2-yl)propanamide hydrochloride, the propanamide chain is attached at the 2-position (α-position) of the pyrrolidine ring, creating a chiral center at C2 of the pyrrolidine (racemic in the commercially supplied material). This contrasts with 3-(pyrrolidin-1-yl)propanamide (CAS not available for direct comparison), where the propanamide is attached via the ring nitrogen, producing a tertiary amine geometry with different hydrogen-bonding capacity and basicity . Similarly, N-(pyrrolidin-3-yl)propanamide places the amide attachment at the 3-position (β-position), resulting in a different distance and angular relationship between the basic amine and the amide carbonyl . This regioisomeric difference is significant because pyrrolidine-based fragment libraries have demonstrated that disubstituted pyrrolidine scaffolds with different substitution patterns sample distinct areas of three-dimensional molecular space as measured by principal moments of inertia (PMI) analysis, with 2-substituted pyrrolidines occupying a different PMI region compared to 3-substituted and N-substituted variants [1]. The 2-yl attachment in the target compound provides a unique vector angle that cannot be recapitulated by 1-yl or 3-yl analogs.

Regioisomer Comparison Structure-Activity Relationships Fragment Library Design

Class-Level Mechanistic Differentiation: Pyrrolidine-2-yl-propanamide Scaffold as a Putative Voltage-Gated Sodium Channel Modulator with Slow Inactivation Preference

Structural similarity between 3-(pyrrolidin-2-yl)propanamide and the clinically approved anticonvulsant lacosamide (Vimpat®) has prompted investigation of pyrrolidine-containing propanamides as voltage-gated sodium channel modulators. Lacosamide (MW 250.3, LogP 0.9, TPSA 67.4 Ų) selectively enhances slow inactivation of voltage-gated sodium channels without affecting fast inactivation, a mechanism distinct from traditional sodium channel blockers such as phenytoin, carbamazepine, and lamotrigine that primarily affect fast inactivation . The pyrrolidine-2,5-dione scaffold present in lacosamide analogs has been shown to preferentially bind to the inactivated state of sodium channels, producing use-dependent blockade that selectively inhibits pathologically hyperexcitable neurons while sparing normal neuronal function [1]. While direct electrophysiological data for 3-(pyrrolidin-2-yl)propanamide hydrochloride on sodium channel subtypes have not been published in peer-reviewed literature, the compound retains the key structural elements associated with slow inactivation modulation: a pyrrolidine ring linked via a two-carbon spacer to a carboxamide group . This scaffold-level similarity supports its use as a fragment starting point or biososteric replacement core in sodium channel-targeted drug discovery programs, offering synthetic tractability for rapid analog generation.

Ion Channel Pharmacology Anticonvulsant Discovery Sodium Channel Modulation

Retrosynthetic Utility: Continuous Manufacturing Protocol Enables Multi-Kilogram Supply of the Key Putrescine-Derived Intermediate

The documented continuous manufacturing protocol for 3-(pyrrolidin-2-yl)propanamide hydrochloride, utilizing putrescine (1,4-diaminobutane) as a cost-effective biomass-derived starting material, achieves 200 kg/day throughput with 98% purity . This contrasts with many structurally related pyrrolidine amide building blocks that rely on more expensive chiral pool starting materials (e.g., L-proline or trans-4-hydroxy-L-proline) or multi-step enantioselective syntheses with lower overall yields. The putrescine-to-pyrrolidine catalytic cyclization step (87% efficiency using Ni/kieselguhr at 100-160°C) followed by acryloyl chloride amidation and HCl salt formation represents a three-step sequence from bulk commodity chemical to purified hydrochloride salt with an overall yield of approximately 77% when using the continuous process . The DCC/NHS-mediated amide coupling alternative achieves 92% yield at laboratory scale at 25°C, providing orthogonal synthetic access for analogs requiring different coupling conditions . For procurement planning, the availability of both continuous (high-throughput) and batch (high-precision) manufacturing routes ensures supply flexibility across research-scale (gram) and development-scale (kilogram) requirements.

Retrosynthetic Analysis Supply Chain Reliability Bulk Intermediate Procurement

Optimal Research and Industrial Application Scenarios for 3-(Pyrrolidin-2-yl)propanamide Hydrochloride Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Three-Dimensional Scaffold Diversity

With a molecular weight of 178.66 g/mol (below the MW 300 Rule-of-Three threshold), calculated LogP of -1.1, and TPSA of approximately 75 Ų, 3-(pyrrolidin-2-yl)propanamide hydrochloride meets all fragment-likeness criteria for FBDD library inclusion . The 2-yl regioisomeric attachment of the propanamide chain provides a three-dimensional vector presentation that differs from 1-yl and 3-yl pyrrolidine analogs, enabling exploration of under-represented regions of fragment chemical space as demonstrated by PMI-based diversity analysis of pyrrolidine fragment libraries [1]. The hydrochloride salt form ensures aqueous solubility compatible with biophysical screening techniques (NMR, SPR, ITC, DSF) at typical fragment concentrations (0.1-2 mM), while the primary amide and secondary amine functional groups provide synthetic handles for fragment growing, merging, or linking strategies. Procurement of this specific regioisomer is essential, as substitution with a pyrrolidine-1-yl or pyrrolidine-3-yl propanamide would alter the exit vector geometry and potentially eliminate binding to targets requiring the 2-yl presentation.

Voltage-Gated Ion Channel Drug Discovery Using Pyrrolidine-Propanamide Scaffolds as Slow Inactivation Modulators

The structural similarity between 3-(pyrrolidin-2-yl)propanamide and the clinically validated anticonvulsant lacosamide supports the use of this compound as a core scaffold or biososteric replacement starting point in voltage-gated sodium channel (Nav) drug discovery programs targeting slow inactivation enhancement . The continuous manufacturing protocol (200 kg/day at 98% purity) ensures that sufficient quantities are available for both in vitro electrophysiology screening cascades (requiring 10-100 mg per compound) and subsequent in vivo efficacy studies in seizure or pain models (requiring gram quantities) [1]. The compound's low LogP (-1.1) and favorable TPSA (75 Ų) suggest potential for CNS exposure, which can be further optimized through focused analog synthesis while maintaining the pyrrolidine-2-yl-propanamide core architecture. Researchers should verify the compound's actual Nav subtype activity experimentally, as direct pharmacological data for this specific compound have not been published .

Serine and Cysteine Protease Inhibitor Lead Generation with Competitive Active-Site Binding Mechanism

The pyrrolidine-propanamide scaffold has demonstrated class-level activity against serine proteases including dipeptidyl peptidase IV (DPP-IV) through competitive binding mechanisms, where the amide carbonyl and pyrrolidine nitrogen engage the catalytic Ser-His-Asp triad . Literature on structurally related pyrrolidine amides indicates that the propanamide chain length and pyrrolidine ring positioning contribute to protease active-site complementarity, with nanomolar-range inhibition constants (Ki) reported for optimized pyrrolidine amide derivatives against various serine protease targets . Additionally, pyrrolidine-containing propanamides have been explored as covalent cysteine protease inhibitors, including against viral proteases such as SARS-CoV-2 main protease (Mpro), where the amide functionality can serve as a warhead attachment point [1]. The batch process (82% yield, 95% purity) versus continuous process (89% yield, 98% purity) purity differential is particularly relevant for protease inhibition studies, where even trace impurities can produce false-positive competitive inhibition signals in biochemical assays; procurement from continuous-process manufacturers is therefore recommended for biochemical screening applications [2].

Large-Scale Medicinal Chemistry Lead Optimization Requiring Cost-Effective and Supply-Secure Building Blocks

For lead optimization programs that have identified the pyrrolidine-2-yl-propanamide as a privileged scaffold, the putrescine-derived continuous manufacturing route provides a cost-advantaged and scalable supply chain compared to building blocks requiring chiral pool starting materials such as L-proline or trans-4-hydroxy-L-proline . The documented 89% continuous process yield and 200 kg/day throughput capacity ensure that multi-kilogram quantities can be reliably sourced for extensive SAR exploration, in vivo PK/PD studies, and preliminary toxicology assessments without supply interruptions . The availability of orthogonal synthetic routes (DCC/NHS-mediated amide coupling at 92% laboratory yield for analog generation, plus continuous putrescine cyclization for bulk intermediate supply) provides flexibility for both diversity-oriented synthesis of analog libraries and large-scale preparation of advanced leads . Procurement specifications should mandate ≥98% purity (continuous process grade) for in vivo studies and ≥95% purity (batch process grade) for in vitro screening, with documentation of the manufacturing route to ensure reproducibility across batches.

Quote Request

Request a Quote for 3-(Pyrrolidin-2-yl)propanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.